9-Dimethylamino minocycline

CAS No.:

Cat. No.: VC17980652

Molecular Formula: C25H32N4O7

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H32N4O7 |

|---|---|

| Molecular Weight | 500.5 g/mol |

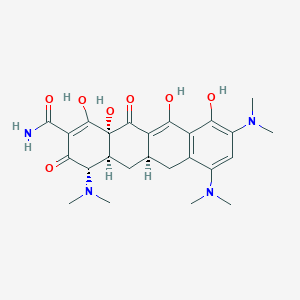

| IUPAC Name | (4S,4aS,5aR,12aR)-4,7,9-tris(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

| Standard InChI | InChI=1S/C25H32N4O7/c1-27(2)13-9-14(28(3)4)19(30)16-11(13)7-10-8-12-18(29(5)6)21(32)17(24(26)35)23(34)25(12,36)22(33)15(10)20(16)31/h9-10,12,18,30-31,34,36H,7-8H2,1-6H3,(H2,26,35)/t10-,12-,18-,25-/m0/s1 |

| Standard InChI Key | GOLLUVOHXNHFQT-LTIXMIGUSA-N |

| Isomeric SMILES | CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |

| Canonical SMILES | CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Introduction

Chemical Identity and Structural Features

9-Dimethylamino minocycline hydrochloride (CAS 601455-95-2, free base) is a brown solid with the molecular formula C25H33ClN4O7 in its hydrochloride form and C25H32N4O7 as the free base . Its IUPAC name, (4S,4aS,5aR,12aS)-4,7,9-tris(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride, reflects a tetracycline backbone modified with three dimethylamino groups at positions 4, 7, and 9 . This substitution pattern distinguishes it from parent minocycline (C23H27N3O7), enhancing its polarity and altering its pharmacokinetic properties.

Table 1: Physicochemical Properties of 9-Dimethylamino Minocycline Hydrochloride

| Property | Value |

|---|---|

| Molecular Weight (HCl) | 537.01 g/mol |

| Solubility | Methanol |

| Storage Conditions | 2–8°C |

| Appearance | Brown solid |

| CAS Number (Free Base) | 601455-95-2 |

The compound’s solubility in methanol and instability at room temperature necessitate careful handling during pharmaceutical analyses . Its hygroscopic nature further complicates storage, requiring desiccated environments to prevent degradation .

Analytical Characterization

Advanced spectroscopic and chromatographic techniques are essential for characterizing 9-dimethylamino minocycline hydrochloride:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the positions of dimethylamino groups and hydroxyl substitutions .

-

High-Resolution Mass Spectrometry (HRMS): The molecular ion peak at m/z 537.01 ([M+H]+) validates the hydrochloride form .

-

X-ray Crystallography: Limited data exist, but crystalline structures of analogous tetracyclines suggest a planar tetracyclic nucleus with axial hydroxyl groups .

| Technique | Key Observations |

|---|---|

| 1H NMR | δ 2.3 (s, 6H, N(CH3)2), δ 3.1 (m, H-9) |

| LC-MS | [M+H]+ = 537.01 (HCl), 500.55 (free base) |

| IR | ν 3400 cm−1 (OH), 1650 cm−1 (C=O) |

Stability and Degradation Pathways

The compound’s stability is influenced by pH, temperature, and light exposure. In acidic conditions (pH < 3), the dimethylamino groups may undergo protonation, increasing solubility but risking decomposition . Alkaline environments (pH > 8) promote epimerization at C-4, altering stereochemistry and bioactivity .

Major Degradation Products:

-

4-Epimer: Formed via base-catalyzed ring opening and re-closure.

-

N-Oxides: Oxidation of dimethylamino groups under oxidative stress .

Applications in Drug Development

Beyond its role as an impurity, 9-dimethylamino minocycline hydrochloride is a candidate for structure-activity relationship (SAR) studies. Modifications at position 9 impact antibacterial efficacy and resistance profiles. For example:

-

Tigecycline Analogues: Introducing bulky substituents at C-9 enhances binding to the bacterial ribosome, circumventing tetracycline resistance mechanisms .

-

Anti-Inflammatory Agents: Minocycline derivatives exhibit neuroprotective and anti-apoptotic effects, though 9-dimethylamino’s contributions remain unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume